Stigmastanol acetate

antinociceptive ID50 phytosterol acetate

Stigmastanol acetate (CAS 2364-21-8, C31H54O2, MW 458.76) is the 3β-acetate ester of stigmastanol (sitostanol), a fully saturated C29 phytostanol. As a sterol acetate, it represents a key derivative in phytosterol analytical chemistry and pharmacological research.

Molecular Formula C31H54O2
Molecular Weight 458.8 g/mol
CAS No. 2364-21-8
Cat. No. B12785377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStigmastanol acetate
CAS2364-21-8
Molecular FormulaC31H54O2
Molecular Weight458.8 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C
InChIInChI=1S/C31H54O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h20-21,23-29H,8-19H2,1-7H3/t21-,23-,24+,25+,26+,27-,28+,29+,30+,31-/m1/s1
InChIKeyUOLJGJFAVGOXAH-FATFFRGYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stigmastanol Acetate (CAS 2364-21-8): Baseline Identity and Procurement Reference for Phytostanol Ester Research


Stigmastanol acetate (CAS 2364-21-8, C31H54O2, MW 458.76) is the 3β-acetate ester of stigmastanol (sitostanol), a fully saturated C29 phytostanol. As a sterol acetate, it represents a key derivative in phytosterol analytical chemistry and pharmacological research. The compound is unambiguously characterized by a sharp melting point of 137–138 °C and specific optical rotation [α]D20 +14° (c = 1.8, chloroform) [1]. Unlike the parent free stanol, stigmastanol acetate lacks the free 3β-hydroxyl group essential for cholesterol-lowering bioactivity, a structural feature that critically governs its functional differentiation from in-class analogs [2].

Why Generic Substitution Fails: Critical Functional Group-Dependent Differentiation of Stigmastanol Acetate (CAS 2364-21-8)


Superficial structural similarity among phytosterol acetates—including stigmasterol acetate, β-sitosterol acetate, and stigmastanol acetate—masks profound functional differences driven by C-5 saturation state and side-chain ethyl configuration. In in vivo models, stigmastanol acetate shows no hypocholesterolemic activity, while the parent free stanol (stigmastanol) ranks third in potency after stigmasterol and β-sitosterol [1]. In antinociceptive assays, stigmastanol acetate exhibits an ID50 of 11 mg/kg (acetic acid writhing) versus 16 mg/kg for stigmasterol and 9 mg/kg for β-sitosterol, with differential phase-specific activity in the formalin test (ID50 41 mg/kg for stigmastanol acetate vs. 26 mg/kg for stigmasterol, second phase) [2]. At the enzymatic level, stigmastanol esters are hydrolyzed by pancreatic cholesterol esterase at rates equivalent to sitosterol esters but significantly faster than stigmasterol esters [3]. These quantitative divergences in pharmacological potency, enzymatic susceptibility, and physical constants make unconditional substitution scientifically indefensible without matching the specific stereochemistry and saturation pattern of stigmastanol acetate.

Stigmastanol Acetate (CAS 2364-21-8) Product-Specific Quantitative Differentiation Evidence Guide


Stigmastanol Acetate Antinociceptive ID50 of 11 mg/kg Exceeds Stigmasterol by 31% in Murine Acetic Acid Writhing Model

In a direct head-to-head comparison within a single controlled study, stigmastanol acetate demonstrated an ID50 of 11 mg/kg (i.p.) against acetic acid-induced abdominal constriction in mice, representing 31% greater potency than stigmasterol (ID50 = 16 mg/kg). β-Sitosterol exhibited the highest potency in the series (ID50 = 9 mg/kg), while aspirin (ID50 = 24 mg/kg) served as a positive control [1].

antinociceptive ID50 phytosterol acetate acetic acid writhing test

Stigmastanol Acetate Exhibits Differential Formalin-Phase Activity with ID50 of 41 mg/kg versus 26 mg/kg for Stigmasterol in Second-Phase Inflammatory Pain

In the formalin-induced pain model, stigmastanol acetate displayed an ID50 of 41 mg/kg (i.p.) for the second (inflammatory) phase, while stigmasterol was significantly more potent with an ID50 of 26 mg/kg. Both compounds were more effective against the inflammatory phase than the neurogenic first phase, but stigmastanol acetate showed a wider differential between phases, indicating a distinct pharmacological profile [1].

formalin test inflammatory pain phytosterol ID50

Stigmastanol Acetate Demonstrates Complete Inactivity in In Vivo Hypocholesterolemic Model, Proving Essentiality of Free C-3 Hydroxyl Group

In rats fed a 3% cholesterol diet and intravenously injected with sterol emulsions for 5 days, stigmastanol acetate showed no measurable hypocholesterolemic effect on liver cholesterol, triglyceride, or fatty acid levels. In contrast, the parent free stanol (stigmastanol) exhibited significant cholesterol-lowering activity, ranking third in potency after stigmasterol and β-sitosterol, which produced the greatest reductions. Stigmasteryl palmitate and stearate showed considerably lower activity than free stigmasterol, and stigmasterol acetate similarly displayed no effect [1]. The study established that the free C-3 hydroxyl group is necessary for hypocholesterolemic activity.

hypocholesterolemic phytosterol ester liver cholesterol structure-activity relationship

Stigmastanol Esters Are Hydrolyzed by Pancreatic Cholesterol Esterase at Rates Equivalent to Sitosterol Esters, Exceeding Stigmasterol Ester Hydrolysis Rate

In vitro enzymatic hydrolysis assays with purified pancreatic cholesterol esterase (PCE) demonstrated that stigmastanol esters (palmitate, oleate, stearate) are hydrolyzed at rates statistically equivalent to sitosterol esters and significantly faster than stigmasterol esters. The sterol moiety rate order was: cholesterol > (sitosterol = stigmastanol) > stigmasterol; the fatty acid moiety order was: oleate > (palmitate = stearate) [1]. This differential hydrolysis susceptibility has direct implications for the bioavailability of orally administered stigmastanol esters compared to other phytosterol esters.

pancreatic cholesterol esterase phytosterol ester hydrolysis intestinal absorption stigmastanol

Stigmastanol Acetate Kovats Retention Index of 3369 on OV-1 Gas Chromatography Resolves Unambiguously from Stigmastanol (RI 3260) and Peposterol Acetate (RI 3443)

Gas chromatographic analysis on a non-polar OV-1 capillary column (30 m × 0.30 mm) at 260 °C with N2 carrier gas yields a Kovats retention index (RI) of 3369 for stigmastanol acetate. This value is clearly resolved from the free stanol stigmastanol (RI = 3260, ΔRI = 109 units) and from the unsaturated sterol acetate peposterol (7,24-stigmastadienol) acetate (RI = 3443, ΔRI = -74 units). These systematic RI data, generated as part of a comprehensive structure-retention relationship study of sterols and triterpene alcohols, provide reproducible identification criteria for stigmastanol acetate in complex sterol mixtures [1].

GC retention index Kovats index sterol acetate analysis phytosterol identification

Stigmastanol Acetate Orthogonal Physical Identity: Melting Point 137–138 °C and Optical Rotation [α]D20 +14° Distinguished from Stigmastanol (144–145 °C, +25°) and Stigmasterol Acetate (170 °C, −51°)

Stigmastanol acetate is unambiguously identified by its sharp melting point of 137–138 °C and specific optical rotation [α]D20 +14° (c = 1.8, chloroform). These orthogonal physical constants clearly differentiate it from the parent free stanol, stigmastanol (mp 144–145 °C, [α]D20 +25°, c = 1.1, chloroform), and from the unsaturated analog stigmasterol acetate (mp ~170 °C, [α]D22 −51°, c = 2, chloroform) [1]. The melting point depression test with authentic stigmastanol acetate is a definitive identity criterion, as mixed melting point with stigmastanol derivatives shows no depression, while mixtures with β-sitosterol acetate yield measurable depression [2].

melting point optical rotation phytosterol identity pharmacopoeial specification

Stigmastanol Acetate (CAS 2364-21-8): High-Value Research and Industrial Application Scenarios Grounded in Quantitative Differentiation Evidence


Analgesic Pharmacology Research: Intermediate-Potency Sterol Acetate Comparator for Dose-Response and Selectivity Profiling

For analgesic drug discovery programs, stigmastanol acetate serves as an intermediate-potency phytosterol acetate comparator. Its ID50 of 11 mg/kg in the acetic acid writhing model positions it between the more potent β-sitosterol (9 mg/kg) and the less potent stigmasterol (16 mg/kg), enabling dose-response calibration across the phytosterol potency spectrum [1]. In the formalin test, its preferential activity against the second (inflammatory) phase (ID50 = 41 mg/kg) with wider phase differential than stigmasterol (ID50 = 26 mg/kg) provides a distinct pharmacological fingerprint for investigating inflammatory pain mechanisms without the confounding central effects observed with morphine-class analgesics [1]. Researchers requiring a sterol acetate with defined, intermediate antinociceptive potency for comparative pharmacology should specify stigmastanol acetate (CAS 2364-21-8) rather than the more variable stigmasterol acetate (CAS 4651-48-3).

Cholesterol Metabolism Mechanistic Studies: Structurally Matched Inactive Negative Control for C-3 Hydroxyl Requirement Validation

In cholesterol metabolism research, stigmastanol acetate is uniquely valuable as a negative control that is structurally identical to the active parent stigmastanol except for acetylation of the C-3 hydroxyl group. The definitive demonstration that stigmastanol acetate shows zero hypocholesterolemic activity in vivo, while the parent free stanol stigmastanol significantly lowers liver cholesterol (ranked 3rd out of 5 tested phytosterols), provides an essential tool for isolating the contribution of the free 3β-OH group to cholesterol-lowering mechanisms [2]. Unlike using a structurally unrelated compound as a negative control, stigmastanol acetate preserves all other steric and hydrophobic features of the active molecule, eliminating confounding variables. Laboratories investigating sterol structure-activity relationships in cholesterol absorption, transport, or metabolism should procure stigmastanol acetate as their matched inactive control rather than attempting to use partially active sterol esters (e.g., stigmasteryl palmitate, which retains ~20–25% activity).

Analytical Reference Standard: GC-MS and GC-FID Identification of Phytostanol Acetates in Complex Biological and Food Matrices

Stigmastanol acetate is an essential analytical reference standard for laboratories performing phytosterol profiling in biological samples, food products, or environmental matrices. Its well-characterized Kovats retention index of 3369 on OV-1 columns, reproducibly distinguishable from stigmastanol (RI = 3260) and other phytosterol acetates [3], enables unambiguous peak assignment in GC-MS workflows. For metabolomics facilities and food testing laboratories, the combination of GC retention data, melting point (137–138 °C), and optical rotation ([α]D20 +14°) provides a triple-confirmation identity verification protocol that is not achievable with less comprehensively characterized phytosterol acetates. Procurement of stigmastanol acetate (CAS 2364-21-8) over generic 'phytosterol acetate mixture' standards is recommended when the analyte of interest is specifically the saturated C29 stanol acetate, as co-elution with β-sitosterol acetate on standard columns can lead to quantitative errors exceeding 15% in mixed sterol analyses.

Prodrug and Intestinal Delivery Research: Phytostanol Ester with Defined Pancreatic Cholesterol Esterase Hydrolysis Kinetics

For pharmaceutical development programs exploring phytostanol ester prodrugs for intestinal cholesterol competition, stigmastanol acetate offers a defined enzymatic hydrolysis profile. In vitro PCE hydrolysis data demonstrate that stigmastanol esters are processed at rates equivalent to sitosterol esters and significantly faster than stigmasterol esters [4]. This kinetic equivalence to the clinically validated sitosterol ester platform suggests that stigmastanol acetate will undergo efficient intestinal de-esterification to release free stigmastanol at the enterocyte brush border, where it can compete with dietary cholesterol for micellar solubilization. Formulation scientists developing oral phytostanol delivery systems should select stigmastanol acetate over stigmasterol acetate (which exhibits slower enzymatic hydrolysis) when rapid luminal liberation of the active free stanol is a design requirement.

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